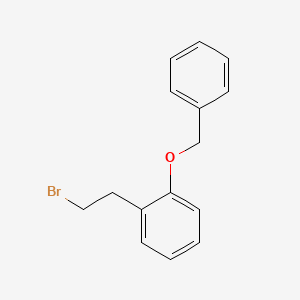

1-(2-Bromoethyl)-2-phenylmethoxybenzene

Overview

Description

Bromoethylbenzene is a type of organic compound that belongs to the class of benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .

Synthesis Analysis

The synthesis of bromoethyl compounds often involves the reaction of the corresponding alcohol with hydrobromic acid . For example, 2-(2-Bromoethyl)-1,3-dioxolane can be synthesized from the corresponding alcohol and hydrobromic acid .Molecular Structure Analysis

The molecular structure of bromoethyl compounds can vary depending on the specific compound. For example, 2-(2-Bromoethyl)-1,3-dioxolane has a molecular formula of C5H9BrO2 .Chemical Reactions Analysis

Bromoethyl compounds can participate in various chemical reactions. For instance, 2-(2-Bromoethyl)-1,3-dioxolane can undergo copper-catalyzed borylation with bis(pinacolato)diboron followed by treatment with potassium bifluoride .Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethyl compounds can vary. For example, 2-(2-Bromoethyl)-1,3-dioxolane is a liquid with a characteristic odor, a boiling point of 68 - 70 °C at 8 mmHg, and a flash point of 65 °C .Scientific Research Applications

Steric Protection in Chemistry

- Utilization of sterically hindered bromobenzene derivatives in chemical reactions has been explored, which could be relevant to the use of "1-(2-Bromoethyl)-2-phenylmethoxybenzene" (Yoshifuji, Kamijo, & Toyota, 1993).

Synthesis of Complex Organic Molecules

- The compound has applications in the synthesis of complex organic molecules such as oxybis(bromoethane-1,1-diyl)dibenzenes under solvent-free conditions, highlighting its role in green chemistry (Joshi, Suresh, & Adimurthy, 2013).

Liquid Crystal Research

- In liquid crystal research, bromobenzene derivatives are used for synthesizing chiral precursor compounds, which might be extended to "this compound" (Bertini et al., 2003).

Polymer and Material Science

- Its applications in polymer science have been demonstrated, such as in the synthesis of hyperbranched polyethers, suggesting potential uses in materials science (Uhrich, Hawker, Fréchet, & Turner, 1992).

Photovoltaic and Solar Cell Research

- In photovoltaic research, bromobenzene derivatives are used to improve electron transfer processes in polymer solar cells, indicating possible applications in energy research (Fu et al., 2015).

Electrochemical Applications

- It also finds applications in electrochemical studies, such as in the reductions of similar compounds at carbon cathodes, which could inform battery technology and electrochemistry (Du & Peters, 2010).

Mechanism of Action

Safety and Hazards

properties

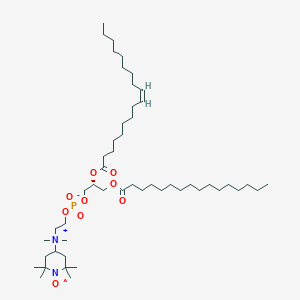

IUPAC Name |

1-(2-bromoethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRLHZPGMCOXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine](/img/structure/B3079765.png)

![4-hydrazino-5H-pyrimido[5,4-b]indole](/img/structure/B3079766.png)

![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)